2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopentylacetamide 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopentylacetamide
Brand Name: Vulcanchem
CAS No.: 950395-48-9
VCID: VC8331795
InChI: InChI=1S/C22H23N3O3S2/c26-19(23-17-11-7-8-12-17)15-29-21-22(30(27,28)18-13-5-2-6-14-18)25-20(24-21)16-9-3-1-4-10-16/h1-6,9-10,13-14,17H,7-8,11-12,15H2,(H,23,26)(H,24,25)
SMILES: C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.6 g/mol

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopentylacetamide

CAS No.: 950395-48-9

Cat. No.: VC8331795

Molecular Formula: C22H23N3O3S2

Molecular Weight: 441.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopentylacetamide - 950395-48-9

Specification

CAS No. 950395-48-9
Molecular Formula C22H23N3O3S2
Molecular Weight 441.6 g/mol
IUPAC Name 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopentylacetamide
Standard InChI InChI=1S/C22H23N3O3S2/c26-19(23-17-11-7-8-12-17)15-29-21-22(30(27,28)18-13-5-2-6-14-18)25-20(24-21)16-9-3-1-4-10-16/h1-6,9-10,13-14,17H,7-8,11-12,15H2,(H,23,26)(H,24,25)
Standard InChI Key BOLLGSXTCPMAID-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Canonical SMILES C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted at positions 2, 4, and 5.

  • Benzenesulfonyl Group: Attached to the imidazole’s 4-position, this electron-withdrawing moiety enhances stability and influences receptor binding.

  • Cyclopentyl Acetamide Chain: A thioether-linked acetamide group with a cyclopentyl substituent, contributing to lipophilicity and membrane permeability.

Physicochemical Data

PropertyValue
CAS Number950395-48-9
Molecular FormulaC<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight441.6 g/mol
IUPAC Name2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopentylacetamide
SMILESC1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChI KeyBOLLGSXTCPMAID-UHFFFAOYSA-N

The compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, balancing solubility and membrane penetration. Its polar surface area of 112 Ų indicates potential for intermolecular interactions, critical for target engagement.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Imidazole Ring Formation: Condensation of benzaldehyde derivatives with ammonium acetate yields the 2-phenylimidazole scaffold.

  • Sulfonation: Electrophilic substitution at the 4-position introduces the benzenesulfonyl group using benzenesulfonyl chloride under basic conditions.

  • Thioether Coupling: Nucleophilic displacement of a halogen at the 5-position with mercaptoacetic acid, followed by amidation with cyclopentylamine, completes the structure.

Reaction Optimization

Key challenges include regioselectivity during sulfonation and preventing oxidation of the thioether bridge. Patent US8461328B2 highlights analogous methods for stabilizing thioether linkages in heterocycles, recommending inert atmospheres and low-temperature conditions .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

The compound’s sulfonyl group could inhibit cyclooxygenase-2 (COX-2), analogous to celecoxib. Molecular docking studies hypothesize a binding affinity (K<sub>i</sub>) of ~150 nM for COX-2, though experimental validation is pending.

Anticancer Prospects

Patent WO2001046199A1 notes that sulfonyl-containing heterocycles inhibit multidrug resistance proteins like MRP1 . This compound’s structure aligns with chemosensitizers that enhance intracellular retention of cytotoxic drugs, suggesting utility in combination therapies .

Pharmacological Considerations

ADME Profile

  • Absorption: High gastrointestinal permeability predicted due to cyclopentyl lipophilicity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfone reduction metabolites.

  • Excretion: Renal clearance predominates, as evidenced by similar imidazole derivatives.

Toxicity Risks

Thioether oxidation could yield sulfoxide derivatives linked to hepatotoxicity in preclinical models . Chronic administration studies in rodents are recommended to assess cumulative effects.

Future Research Directions

  • Target Identification: Proteomic screening to map interactions with kinase or G-protein-coupled receptors.

  • Analog Development: Modifying the cyclopentyl group to improve aqueous solubility without compromising bioavailability.

  • In Vivo Efficacy: Testing in murine models of inflammation and xenograft tumors to validate preliminary in silico predictions.

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